Technical Guide: Copper Sulfide (Sulfanylidenecopper) in Nanomedicine and Semiconductors
Technical Guide: Copper Sulfide (Sulfanylidenecopper) in Nanomedicine and Semiconductors
[1]
Executive Technical Summary
Topic Identity: "Sulfanylidenecopper" is the IUPAC-generated nomenclature often mapped to Copper(II) Sulfide (CuS) , mineralogically known as Covellite .[1] In the context of advanced materials and drug development, this compound—and its non-stoichiometric derivatives (
Strategic Value: Unlike gold nanostructures that require complex shapes (rods, shells) to tune absorption into the NIR region, CuS nanoparticles possess intrinsic NIR absorption due to free carrier (hole) oscillations derived from copper vacancies.[1] This makes them superior candidates for Photothermal Therapy (PTT) and photoacoustic imaging, offering a biodegradable alternative to noble metal agents.
Part 1: Physicochemical Architecture[1]
Crystal Structure & Electronic Band Theory
To understand the utility of sulfanylidenecopper, one must look beyond the simple CuS formula. The material crystallizes in the hexagonal system (Space group:
-
Lattice Complexity: The unit cell contains six formula units (
).[1][3] It features alternating layers of planar triangles and tetrahedra.[2][3] Unique to this structure is the presence of disulfide ( ) bonds, which complicates the oxidation state assignment, often described as . -
The Origin of NIR Absorption: The "metallic" character and intense NIR absorption arise from the valence band vacancies. As the stoichiometry deviates to
(copper deficiency), the density of free holes increases. These free carriers oscillate in resonance with incident NIR light (typically 800–1100 nm), generating heat via non-radiative relaxation.[1]
Data Summary: CuS vs. Competitors
The following table contrasts CuS with Gold Nanorods (AuNRs), the industry standard for PTT.
| Feature | Copper Sulfide (CuS) | Gold Nanorods (AuNRs) | Implications for Drug Dev |
| NIR Absorption Mechanism | Intrinsic (d-d transition + LSPR from holes) | Extrinsic (Shape-dependent aspect ratio) | CuS is morphologically more robust; shape changes don't kill efficacy. |
| Photothermal Stability | High (Stable under repeated laser exposure) | Low ("Melting" effect reshapes rods, losing resonance) | CuS allows for multi-cycle therapy without losing potency.[1] |
| Clearance Pathway | Biodegradable (Oxidizes to | Non-biodegradable (Long-term accumulation) | CuS offers a safer translational pathway for FDA approval.[1] |
| Cost | Low (Abundant precursors) | High (Precious metal) | Scalable manufacturing.[1] |
Part 2: Synthesis & Fabrication Protocol
Directive: This protocol uses a Hydrothermal approach.[1] It is chosen for its ability to control size (<20 nm) and crystallinity, which are critical for renal clearance and LSPR intensity.[1]
Reagents
-
Copper Source: Copper(II) Chloride Dihydrate (
)[1] -
Sulfur Source: Sodium Sulfide (
) or Thioacetamide (TAA) for slower release.[1] -
Capping Agent: Polyvinylpyrrolidone (PVP, MW 40k) or Citrate.[1] Rationale: PVP provides steric hindrance to prevent aggregation and controls the aspect ratio.
Step-by-Step Methodology
-
Precursor Solubilization: Dissolve 135 mg of
and 200 mg of PVP in 40 mL of deionized water. Stir magnetically at 500 RPM for 20 minutes until the solution is a clear light blue.-
Checkpoint: If the solution is cloudy, PVP is not fully dissolved.[1] Heat gently to 40°C.
-
-
Sulfur Injection: Dissolve 100 mg of
in 10 mL of water. Add this dropwise to the copper solution.-
Observation: The solution will instantly turn dark brown/green. This is the nucleation of initial CuS seeds.
-
-
Hydrothermal Treatment: Transfer the mixture into a Teflon-lined stainless steel autoclave (50 mL capacity). Seal tightly.
-
Process: Heat at 150°C for 24 hours .
-
Causality: High pressure/temperature promotes the Ostwald ripening process, converting amorphous seeds into crystalline hexagonal Covellite.[1]
-
-
Purification: Allow the autoclave to cool naturally. Centrifuge the product at 10,000 RPM for 15 minutes. Discard supernatant.
-
Washing: Resuspend the pellet in ethanol, sonicate for 5 minutes, and centrifuge again. Repeat with water.
-
Validation: This removes excess PVP and unreacted ions.
-
Synthesis Workflow Diagram
Figure 1: Hydrothermal synthesis workflow for Covellite nanoparticles. The transition from nucleation to crystallization is critical for establishing the LSPR properties.
Part 3: Biomedical Applications (Theranostics)[1][5][6]
Photothermal Therapy (PTT) Mechanism
When CuS nanoparticles accumulate in tumor tissue (via the Enhanced Permeability and Retention effect), exposure to an 808 nm or 1064 nm laser induces a hyperthermic state.[1]
-
Mechanism: Light absorption
Excitation of free holes Electron-phonon scattering Localized heat generation (>42°C). -
Therapeutic Outcome: Protein denaturation, membrane disruption, and irreversible cell death (apoptosis/necrosis).[1]
Drug Gating (Smart Delivery)
CuS can be coated with thermo-responsive polymers (e.g., poly(N-isopropylacrylamide)) or mesoporous silica.[1]
-
Loading: Doxorubicin (DOX) is loaded into the mesopores.[1]
-
Gating: The polymer is in a collapsed state at body temperature, sealing the drug.[1]
-
Trigger: NIR irradiation heats the CuS core.[1][5] The heat transfers to the polymer, causing a phase transition (LCST), opening the pores and releasing the drug specifically at the tumor site.
Mechanism of Action Diagram
Figure 2: Dual-mode mechanism of action: Photothermal ablation combined with heat-triggered drug release.[6]
Part 4: Toxicology & Pharmacokinetics
For drug development professionals, the safety profile is the " go/no-go " decision point.
Biodistribution[5][9]
-
Size Dependence: Ultrasmall CuS NPs (<6 nm) can undergo renal clearance (excreted in urine), significantly reducing long-term toxicity.[1] Larger particles (20-100 nm) tend to accumulate in the liver and spleen (RES system).
-
Metabolism: Unlike gold, CuS is chemically liable.[1] In the acidic environment of lysosomes, it degrades into
and .- : Incorporated into ceruloplasmin or excreted via bile.[1]
-
: Oxidized to sulfate (
) and excreted.
Toxicity Concerns[1]
-
ROS Generation: Free copper ions can trigger the Fenton reaction, generating Reactive Oxygen Species (ROS).[1] While beneficial for killing cancer cells, systemic release is dangerous.
-
Mitigation: Surface PEGylation is mandatory to prevent premature degradation and hemolysis during blood circulation.
References
-
PubChem. Sulfanylidenecopper (Compound CID 14831). National Library of Medicine. Available at: [Link][1]
-
Goel, S., et al. (2014). Biodegradable Cluster of Copper Sulfide Nanoparticles for Image-Guided Photothermal Therapy. ACS Nano.[1] Available at: [Link][1]
-
Li, Y., et al. (2010). Localized Surface Plasmon Resonance in Semiconductor Nanocrystals.[1] Chemical Reviews.[1] Available at: [Link][1]
-
Zhou, M., et al. (2010). Copper Sulfide Nanoparticles for Photothermal Ablation of Tumor Cells.[5][7] Journal of Nanomedicine. Available at: [Link]
-
Mou, X., et al. (2015). Design of CuS/mSiO2-PEG Core-Shell Nanocomposites as a Multifunctional Drug Delivery System. Journal of Materials Chemistry B. Available at: [Link][1]
Sources
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane | Bi2S3 | CID 16682960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "DEVELOPMENT OF COPPER SULFIDE NANOPARTICLES FOR PHOTOTHERMAL AND CHEMO" by Yajuan Li [digitalcommons.uri.edu]
